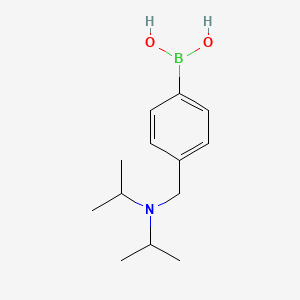

(4-((Diisopropylamino)methyl)phenyl)boronic acid

Übersicht

Beschreibung

(4-((Diisopropylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a diisopropylaminomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Diisopropylamino)methyl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the hydroboration of an appropriate precursor, such as an aryl halide, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of palladium catalysts and bases to facilitate the formation of the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(4-((Diisopropylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions typically involve mild temperatures and solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Wissenschaftliche Forschungsanwendungen

(4-((Diisopropylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of (4-((Diisopropylamino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (4-((Diisopropylamino)methyl)phenyl)boronic acid include:

Phenylboronic acid: A simpler boronic acid with a phenyl group.

4-(Dimethylamino)phenylboronic acid: A related compound with a dimethylamino group instead of a diisopropylaminomethyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the diisopropylaminomethyl group can influence the compound’s steric and electronic properties, making it suitable for specific applications in organic synthesis and molecular recognition .

Biologische Aktivität

(4-((Diisopropylamino)methyl)phenyl)boronic acid, with the chemical formula CHBNO and CAS number 1025900-35-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules. Its structure allows it to interact with various biological targets, enhancing its therapeutic potential. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 235.1303 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes. It acts through several mechanisms:

- Protease Inhibition : The compound has been shown to inhibit various proteases, which are crucial for protein metabolism and cell signaling. This inhibition can lead to altered cellular functions, including apoptosis in cancer cells .

- Signal Transduction Modulation : By interacting with receptor proteins, this boronic acid derivative can influence signal transduction pathways, potentially leading to changes in gene expression and cellular responses .

- Metabolic Pathway Interference : It affects metabolic pathways by modulating enzyme activities involved in lipid metabolism and other biochemical processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating specific signaling cascades and inhibiting key enzymes involved in cell cycle regulation .

Case Study : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, linked to the inhibition of proteasome activity and subsequent induction of apoptosis .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Boron-containing compounds are known for their effectiveness against bacterial infections due to their ability to inhibit metallo-beta-lactamases, enzymes that confer antibiotic resistance .

Case Study : In a preclinical model, this compound was evaluated for its efficacy against resistant strains of bacteria, showing promising results in reducing bacterial load in infected tissues .

Research Findings

Several studies have highlighted the diverse biological activities associated with this compound:

- Inhibition of Tumor Growth : Animal models have shown that administration of this compound can lead to significant reductions in tumor size without severe toxicity at therapeutic doses .

- Toxicity Profile : While low doses exhibit beneficial effects, higher doses have been associated with hepatotoxicity and nephrotoxicity, underscoring the importance of dosage optimization in therapeutic applications .

Eigenschaften

IUPAC Name |

[4-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-5-7-13(8-6-12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEBNHUKQKORGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.